1-(3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-methoxyphenyl group at position 1, and a carboxamide group at position 4 linked to a 4-methoxyphenyl moiety. This compound belongs to a class of triazole carboxamides known for diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-9-15(24-2)10-8-13)20-21-22(12)14-5-4-6-16(11-14)25-3/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMMNVXTBADFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, exploring its synthesis, structural characteristics, and biological evaluations through various studies.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. The initial steps may include the formation of the triazole ring through a cycloaddition reaction involving azides and alkynes. Subsequent modifications can introduce the methoxy and carboxamide groups.
Structural Characterization
The structural features of the compound can be elucidated using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the chemical environment of hydrogen and carbon atoms.
- Infrared Spectroscopy (IR) : Identifies functional groups based on absorption bands.
- X-ray Crystallography : Offers precise molecular geometry and conformation.
These techniques confirm the presence of key functional groups and help establish the compound's three-dimensional structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 1,2,3-triazole hybrids exhibited promising antitumor activity against non-small-cell lung cancer (NSCLC) cell lines. Specifically, compounds demonstrated significant inhibition of cell proliferation and induction of apoptosis in H460 cells with IC50 values as low as 6.06 μM .
In a related study focusing on triazole-based compounds, modifications to substituents were shown to enhance potency against various cancer types, indicating that structural variations can significantly impact biological efficacy .
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. A recent investigation into isatin-semicarbazone tethered 1,2,3-triazole compounds revealed effective antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values reaching as low as 0.0063 μmol/mL . This suggests that the methoxy substituents may play a role in enhancing interaction with microbial targets.
Mechanistic Insights
The mechanisms underlying the biological activities of triazole compounds often involve:
- Induction of Apoptosis : Studies indicate that certain triazoles can trigger apoptotic pathways in cancer cells by elevating reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Enzymatic Activity : Some triazoles are known to inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of triazole derivatives for their anticancer effects in vitro. The compound exhibited significant cytotoxicity against H460 cells with an IC50 value indicative of strong activity. The study also assessed apoptosis markers and found increased levels of LC3 and γ-H2AX post-treatment, suggesting effective induction of autophagy and DNA damage response pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial properties of synthesized triazole hybrids. The results indicated that specific derivatives displayed potent activity against various bacterial strains, supporting their potential as therapeutic agents against infections caused by resistant bacteria .
Data Summary Table
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
A. Substituent Variations at the 1-Position
- 1-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replacing the 3-methoxyphenyl group with a 4-bromophenyl increases molecular weight (MW: 342.78 vs. target compound’s ~342.34) and introduces a strong electron-withdrawing bromine atom. This substitution likely reduces solubility but may enhance binding to hydrophobic pockets in biological targets .
- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): The absence of a methoxy group on the amide-linked phenyl and the presence of fluorine at position 1 result in a higher melting point (240–241 °C), attributed to stronger intermolecular interactions (e.g., C–F dipole interactions). Fluorine’s electronegativity may improve metabolic stability compared to methoxy groups .
B. Modifications at the Carboxamide Position
- N-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Substituting the 4-methoxyphenyl group with a 4-chlorophenyl introduces a halogen, increasing lipophilicity (ClogP: ~3.5 vs. However, chlorine’s electron-withdrawing nature may reduce resonance stabilization of the amide bond .
- N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): The combined chloro and methoxy substituents on the amide-linked phenyl create a mixed electronic effect, balancing lipophilicity and hydrogen-bonding capacity. Such derivatives are often explored for improved selectivity in enzyme inhibition .
C. Hybrid Derivatives with Extended Conjugation
- These hybrids exhibit potent leishmanicidal activity (IC₅₀: 1.2–3.5 µM) but may suffer from reduced metabolic stability due to the unsaturated ketone .
Key Findings :
- Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility and moderate activity, while halogens (Cl, Br) improve potency but may compromise pharmacokinetics .
Crystallographic and Computational Insights
- Crystal Packing : Derivatives like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit planar triazole cores stabilized by π-π stacking and hydrogen bonding (N–H···O), critical for molecular recognition .
- Docking Studies : Methoxy groups in the target compound show favorable interactions with hydrophobic residues in kinase binding pockets (e.g., EGFR), while chloro analogs exhibit stronger halogen bonding with polar residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
